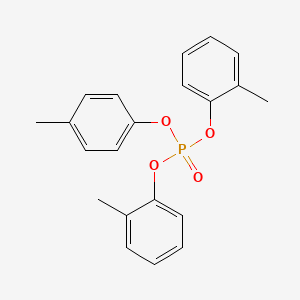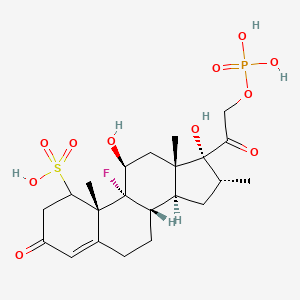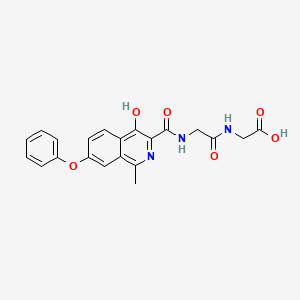
Glycyl Roxadustat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl Roxadustat is a derivative of Roxadustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor. Roxadustat is primarily used to treat anemia associated with chronic kidney disease by stimulating erythropoiesis through the stabilization of hypoxia-inducible factor (HIF) proteins . This compound, like its parent compound, is expected to exhibit similar pharmacological properties with potential enhancements in its efficacy and stability.
Preparation Methods
The synthesis of Glycyl Roxadustat involves several key steps, starting from the preparation of intermediates. One of the synthetic routes includes the preparation of ethyl-5-(2-butoxycarbonyl)-4-phenoxyphenyl) oxazole-4-carboxylate, which is then used in subsequent reactions to form the final compound . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Glycyl Roxadustat undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxy derivatives.
Reduction: Reduction reactions may produce deoxygenated forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: This reaction can break down this compound into its constituent parts under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy-roxadustat, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Glycyl Roxadustat has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of HIF stabilization on various biochemical pathways.
Biology: Researchers use it to investigate the role of HIF in cellular responses to hypoxia.
Medicine: this compound is explored for its potential in treating anemia and other hypoxia-related conditions.
Industry: It may be used in the development of new therapeutic agents and as a reference compound in drug development
Mechanism of Action
Glycyl Roxadustat exerts its effects by inhibiting prolyl hydroxylase enzymes, leading to the stabilization of HIF proteins. This stabilization results in the increased production of erythropoietin, which stimulates the production of red blood cells. The molecular targets include HIF-1α and HIF-2α, which are key regulators of the body’s response to hypoxia .
Comparison with Similar Compounds
Similar compounds to Glycyl Roxadustat include:
Daprodustat: Another HIF prolyl hydroxylase inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Vadadustat: Also a HIF prolyl hydroxylase inhibitor, used for treating anemia in chronic kidney disease patients.
Molidustat: Another compound in the same class, with unique properties and applications.
This compound is unique due to its specific modifications, which may enhance its stability and efficacy compared to its parent compound and other similar inhibitors .
Properties
Molecular Formula |
C21H19N3O6 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[[2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H19N3O6/c1-12-16-9-14(30-13-5-3-2-4-6-13)7-8-15(16)20(28)19(24-12)21(29)23-10-17(25)22-11-18(26)27/h2-9,28H,10-11H2,1H3,(H,22,25)(H,23,29)(H,26,27) |
InChI Key |
IUHUGVLPWVYQMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)NCC(=O)O)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)

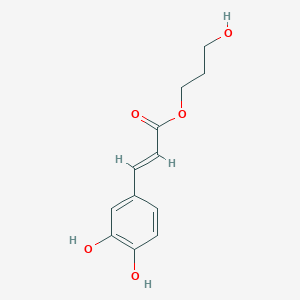
![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
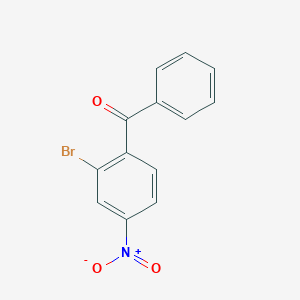
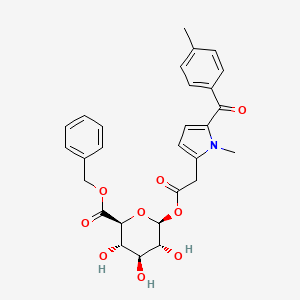
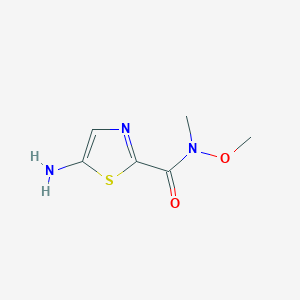
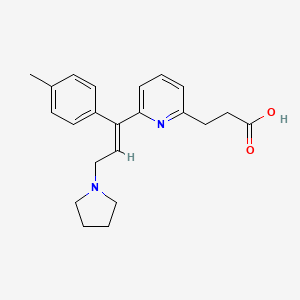
![[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)

![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)
